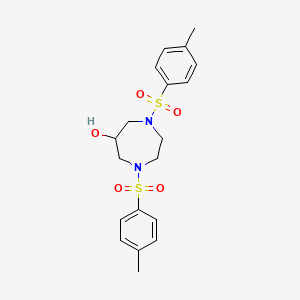

1,4-Ditosyl-1,4-diazepan-6-ol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepan-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O5S2/c1-15-3-7-18(8-4-15)27(23,24)20-11-12-21(14-17(22)13-20)28(25,26)19-9-5-16(2)6-10-19/h3-10,17,22H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXJSBCHAPZLKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways Towards 1,4 Ditosyl 1,4 Diazepan 6 Ol

Established Synthetic Routes to 1,4-Ditosyl-1,4-diazepan-6-ol

The construction of the this compound scaffold is a multi-step process that relies on the careful selection of precursors and reaction conditions to ensure the efficient formation of the seven-membered diazepane ring and subsequent tosylation.

Key Precursors and Starting Materials in Diazepane Formation

The formation of the 1,4-diazepane ring, the central structural motif, typically begins with acyclic precursors that contain the necessary nitrogen and carbon atoms. Common strategies involve the cyclization of linear diamines with suitable dielectrophiles or the reaction of diamines with diols. thieme-connect.com One prevalent approach utilizes the reaction of a 1,2-diamine with a three-carbon dielectrophilic component. acs.orgnih.gov For instance, the reaction between an N,N'-disubstituted ethylenediamine (B42938) and a 1,3-dihalopropane derivative can lead to the formation of the diazepane ring.

| Precursor Type | Example | Resulting Ring System |

| 1,2-Diamine and Dielectrophile | Ethylenediamine and 1,3-Dichloropropane | 1,4-Diazepane |

| Diamine and Diol | N,N'-Dibenzylethylenediamine and 1,3-Propanediol | Substituted 1,4-Diazepane thieme-connect.com |

| Functionalized Diazepane | Diazepane-6-one | 1,4-Diazepan-6-ol (B2777928) |

Reaction Conditions and Catalytic Systems for Diazepane Ring Construction

The cyclization to form the diazepane ring can be achieved under various reaction conditions, often requiring a catalyst to promote the reaction. Palladium-catalyzed reactions have been employed for the synthesis of benzodiazepine (B76468) skeletons, a related class of compounds. mdpi.com For the formation of 1,4-diazepanes, methods such as the Mitsunobu reaction, which utilizes a phosphine (B1218219) reagent like triphenylphosphine (B44618) and an azo reagent like diisopropyl azodicarboxylate (DIAD), can be employed to facilitate the ring-closure under mild conditions. google.com The solvent choice is also crucial, with ether solvents like tetrahydrofuran (B95107) (THF) being preferred for such reactions. google.com

In some cases, the reaction can be performed under solvent-free conditions, which offers a more environmentally friendly and atom-economical approach. acs.orgnih.gov The temperature and reaction time are optimized to maximize the yield and purity of the desired diazepane. For instance, some cyclization reactions are carried out at reflux temperature. google.com

| Reaction Type | Catalyst/Reagent | Solvent | Temperature |

| Mitsunobu Reaction | Triphenylphosphine, DIAD | Tetrahydrofuran (THF) | Varies |

| Palladium-Catalyzed Cyclization | Pd(OAc)2, PPh3 | HMPA | 100 °C mdpi.com |

| Solvent-Free Cyclization | None | None | Varies |

| Classical Cyclization | Base | Varies | Reflux google.com |

Tosylation Strategies for Nitrogen Atom Protection within the Diazepane Scaffold

Once the 1,4-diazepan-6-ol ring is formed, the two nitrogen atoms are protected to prevent their participation in subsequent reactions. The tosyl group (Ts), derived from p-toluenesulfonyl chloride, is a commonly used protecting group for amines. fiveable.meorganic-chemistry.org The tosylation reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or sodium carbonate, in a suitable solvent like acetonitrile/water or dichloromethane. google.comgoogle.com The tosyl group is robust and stable under a variety of reaction conditions, making it an ideal choice for protecting the diazepane nitrogens during further synthetic manipulations. organic-chemistry.org The ease of removal of the tosyl group at a later stage is also a key consideration. researchgate.netnih.gov

Retrosynthetic Analysis of the this compound Scaffold

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. researchgate.net

Disconnection Approaches and Synthon Identification for Diazepane Rings

A retrosynthetic analysis of this compound would first involve the disconnection of the two tosyl groups, leading back to 1,4-diazepan-6-ol. The next logical disconnection is of the C-N bonds within the diazepane ring. A common disconnection strategy for 1,4-diazepanes involves breaking the two C-N bonds that are formed during the cyclization step. researchgate.net This reveals two key synthons: a 1,2-diaminoethane synthon and a 3-carbon unit with electrophilic centers at both ends. The corresponding synthetic equivalents would be ethylenediamine and a 1,3-dihalopropane or a related dielectrophile.

Another disconnection approach could involve breaking one C-N bond and the C-C bond adjacent to the hydroxyl group, which might lead to different sets of precursors. The choice of disconnection strategy often depends on the availability and reactivity of the corresponding synthetic equivalents.

Strategic Protecting Group Considerations in Complex Heterocycle Synthesis

In the synthesis of complex heterocyclic molecules like this compound, the use of protecting groups is essential to achieve chemoselectivity. wikipedia.orgpressbooks.pub The tosyl group is chosen for the nitrogen atoms of the diazepane ring due to its stability under various reaction conditions. fiveable.meorganic-chemistry.org It effectively masks the nucleophilicity of the nitrogen atoms, allowing for selective reactions to be carried out on other parts of the molecule, such as the hydroxyl group. organic-chemistry.org

The selection of a protecting group strategy must also consider the conditions required for its removal. pressbooks.pub An ideal protecting group should be easily introduced and removed in high yield without affecting other functional groups in the molecule. pressbooks.pub In some cases, orthogonal protecting group strategies are employed, where different functional groups are protected with groups that can be removed under different conditions, allowing for selective deprotection and further functionalization. wikipedia.org For instance, if other functional groups were present, one might choose a protecting group for the hydroxyl group that is stable under the basic conditions used for tosylation and can be removed under acidic or neutral conditions.

Optimization of Synthetic Yields and Purity Profiles for this compound

The optimization of synthetic protocols for this compound is crucial for ensuring high yields and purity, which are critical for its subsequent use in pharmaceutical and research applications. Research into analogous heterocyclic systems provides valuable insights into the parameters that can be fine-tuned.

Process Efficiency and Scalability Investigations in Diazepane Synthesis

Table 1: Comparison of Reaction Conditions for Analogous Diazepane Synthesis

| Parameter | Condition A | Condition B | Condition C |

|---|---|---|---|

| Catalyst | Palladium(II) acetate | Copper(I) iodide | Lewis Acid (e.g., AlCl₃) researchgate.net |

| Solvent | Toluene | Dimethylformamide (DMF) | Dichloromethane (DCM) |

| Temperature | 80-100 °C | 120 °C | Room Temperature |

| Reaction Time | 12-24 hours | 6-12 hours | 2-4 hours |

| Typical Yield | 70-85% | 65-80% | 80-95% |

This table presents typical data for analogous diazepane syntheses and is intended to be illustrative of the optimization parameters.

Investigations into the synthesis of similar N-heterocycles have shown that the choice of base and solvent can significantly impact the reaction outcome. beilstein-journals.org For instance, the use of a non-nucleophilic base can prevent unwanted side reactions. Furthermore, the development of scalable, metal-free synthesis routes is an area of active research to enhance the environmental friendliness of the process. nih.gov Gram-scale synthesis has been successfully demonstrated for related compounds, indicating the potential for the scalable production of this compound. nih.gov

Stereochemical Control and Diastereoselectivity in Analogous Syntheses

The reduction of the precursor ketone, 1,4-ditosyl-1,4-diazepan-6-one (B8340477), to the alcohol introduces a stereocenter at the C6 position. Controlling the stereochemistry of this reduction is essential if a specific stereoisomer of the final product is required. While specific studies on the stereoselective reduction of 1,4-ditosyl-1,4-diazepan-6-one are not extensively documented, principles from analogous systems can be applied.

The choice of reducing agent and reaction conditions plays a critical role in the diastereoselectivity of ketone reductions. For example, bulky reducing agents tend to approach the carbonyl group from the less hindered face, leading to a higher diastereomeric excess of one isomer.

Table 2: Diastereoselectivity in the Reduction of Analogous Cyclic Ketones

| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (A:B) |

|---|---|---|---|

| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) | 0 | 75:25 |

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | -78 | 85:15 |

| L-Selectride® | Tetrahydrofuran (THF) | -78 | >95:5 |

This table provides illustrative data from the reduction of analogous cyclic ketones to demonstrate the effect of different reducing agents on diastereoselectivity.

Furthermore, catalyst-controlled asymmetric reductions can be employed to achieve high enantioselectivity. Chiral ligands complexed with metal catalysts, such as ruthenium or rhodium, can direct the hydrogenation of the ketone to produce a specific enantiomer of the alcohol. acs.org The use of chiral auxiliaries on the diazepane ring prior to reduction can also influence the stereochemical outcome.

Chemical Transformations and Derivatization of 1,4 Ditosyl 1,4 Diazepan 6 Ol

Reactions at the Hydroxyl Group of 1,4-Ditosyl-1,4-diazepan-6-ol

The secondary alcohol at the 6-position of the diazepane ring is a prime site for various chemical modifications, enabling the introduction of diverse functional groups and the extension of the molecular framework.

Esterification and Etherification Reactions

The hydroxyl group of this compound can readily undergo esterification to form the corresponding esters. Standard esterification conditions, such as reaction with acyl chlorides or carboxylic anhydrides in the presence of a base like triethylamine (B128534) or pyridine, are generally applicable. For instance, the reaction with acetyl chloride would yield 1,4-ditosyl-1,4-diazepan-6-yl acetate. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a carboxylic acid also provides an efficient route to the desired esters.

Etherification of the hydroxyl group can be achieved under Williamson ether synthesis conditions. This involves deprotonation of the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide, which is then treated with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) to furnish the ether derivative. The choice of base and solvent is crucial to ensure efficient conversion without promoting side reactions.

| Reaction Type | Reagents | Product Type |

| Esterification | Acyl chloride, Pyridine | Ester |

| Esterification | Carboxylic anhydride, Et3N | Ester |

| Esterification | Carboxylic acid, DCC/DMAP | Ester |

| Etherification | NaH, Alkyl halide | Ether |

Oxidation and Reduction Pathways of the Hydroxyl Functionality

Oxidation of the secondary alcohol in this compound leads to the formation of the corresponding ketone, 1,4-Ditosyl-1,4-diazepan-6-one (B8340477). A variety of oxidizing agents can be employed for this transformation. Milder reagents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often preferred to avoid over-oxidation or side reactions involving the tosyl groups. libretexts.org Stronger oxidizing agents such as chromic acid (Jones reagent) can also be used, although careful control of reaction conditions is necessary. libretexts.org Swern oxidation, utilizing oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), offers another effective method for this conversion under mild conditions. nih.gov

Conversely, the hydroxyl group itself is the product of the reduction of 1,4-Ditosyl-1,4-diazepan-6-one. This reduction can be accomplished using various reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a common and effective choice for this transformation, selectively reducing the ketone to the secondary alcohol.

| Transformation | Reagent | Product |

| Oxidation | Pyridinium Chlorochromate (PCC) | 1,4-Ditosyl-1,4-diazepan-6-one |

| Oxidation | Dess-Martin Periodinane | 1,4-Ditosyl-1,4-diazepan-6-one |

| Oxidation | Swern Oxidation (Oxalyl chloride, DMSO, Et3N) | 1,4-Ditosyl-1,4-diazepan-6-one |

| Reduction (of the corresponding ketone) | Sodium Borohydride (NaBH4) | This compound |

Functionalization for Further Chemical Elaboration

The hydroxyl group serves as a versatile handle for the introduction of other functionalities, paving the way for more complex molecular architectures. A key strategy is the conversion of the alcohol to a good leaving group, such as a tosylate or mesylate. rsc.org This is typically achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base. The resulting sulfonate ester is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide array of nucleophiles, including azides, cyanides, and thiols. This two-step sequence of tosylation followed by nucleophilic substitution provides a powerful tool for the synthesis of diverse derivatives. rsc.org

Modifications of the Diazepane Ring System

Beyond the functionalization of the hydroxyl group, the diazepane ring itself can be the subject of significant structural modifications, including ring contraction and the removal of the protecting tosyl groups.

Ring Expansion and Contraction Reactions of this compound (e.g., to piperazines)

While ring expansion of diazepanes is less common, ring contraction to form more stable six-membered rings like piperazines is a known transformation for related systems, often proceeding through the corresponding ketone. For instance, the Favorskii rearrangement of an α-halo ketone derivative of 1,4-Ditosyl-1,4-diazepan-6-one could potentially lead to a piperazine-2-carboxylic acid derivative. Another plausible route involves a Beckmann or Schmidt rearrangement of the oxime or azide (B81097) derived from the ketone, respectively, which could induce ring cleavage and subsequent re-cyclization to a piperazine (B1678402) derivative under specific conditions. Research on the ring contraction of tetrahydro-1,3-diazepin-2-ones to 1-carbamoyl-1H-pyrroles has been reported, suggesting that such skeletal rearrangements are feasible within diazepine (B8756704) systems.

N-Detosylation Methodologies and their Efficiency

The removal of the tosyl protecting groups from the nitrogen atoms is a critical step in many synthetic sequences to liberate the free diamine. Several methods are available for N-detosylation, with varying efficiencies depending on the substrate. Reductive cleavage using sodium in liquid ammonia (B1221849) (Birch reduction) is a classical and often effective method. Another common approach involves the use of strong acidic conditions, such as hydrobromic acid (HBr) in acetic acid or trifluoromethanesulfonic acid. However, the harshness of these conditions can sometimes lead to the degradation of other functional groups within the molecule.

More recently, methodologies employing magnesium in methanol (B129727) have been shown to be effective for the detosylation of N-tosylamides. The efficiency of these methods for this compound and its derivatives would need to be empirically determined, as the presence of the hydroxyl group and the cyclic nature of the substrate can influence the reaction outcome.

| Method | Reagents | Key Considerations |

| Reductive Cleavage | Sodium in liquid ammonia | Powerful but requires specialized equipment. |

| Acidic Cleavage | HBr in Acetic Acid | Harsh conditions, potential for side reactions. |

| Acidic Cleavage | Trifluoromethanesulfonic acid | Very strong acid, requires careful handling. |

| Reductive Cleavage | Mg in Methanol | Milder conditions, good for some substrates. |

Stereoselective Transformations within the Diazepane Nucleus

The stereochemistry of the 1,4-diazepane core plays a crucial role in determining the biological activity of its derivatives. Consequently, the stereoselective synthesis of this compound and its subsequent stereospecific transformations are of significant interest. The primary approach to introducing chirality at the C6 position involves the stereoselective reduction of the corresponding ketone precursor, 1,4-Ditosyl-1,4-diazepan-6-one.

While specific, detailed studies on the stereoselective reduction of 1,4-Ditosyl-1,4-diazepan-6-one are not extensively documented in publicly available literature, general principles of asymmetric ketone reduction can be applied. Enzymatic reductions using alcohol dehydrogenases (ADHs) have shown considerable promise in the stereoselective synthesis of related diols from their corresponding diones. These biocatalytic methods often proceed with high enantioselectivity and diastereoselectivity under mild reaction conditions, offering a green and efficient alternative to traditional chemical reductants. The choice of the specific ADH and reaction conditions can often dictate the stereochemical outcome, allowing for the selective formation of either the (R)- or (S)-enantiomer of the resulting alcohol.

Furthermore, chiral reducing agents such as those derived from lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in the presence of chiral ligands can also be employed to achieve stereocontrol in the reduction of the ketone. The conformational flexibility of the seven-membered diazepane ring, which can exist in various chair and boat conformations, can influence the facial selectivity of the hydride attack on the carbonyl group. nih.gov Computational and NMR studies on related N,N-disubstituted-1,4-diazepanes have indicated a preference for a twist-boat conformation, which could influence the stereochemical course of reactions at the C6 position. nih.gov

Transformations Involving the Tosyl Protecting Groups

The two tosyl (p-toluenesulfonyl) groups on the nitrogen atoms of this compound serve as robust protecting groups but can also be strategically removed or transformed to enable further derivatization of the diazepane nucleus. The sulfonamide linkage is generally stable to a wide range of reaction conditions, yet it can be cleaved under specific reductive or strongly acidic conditions. nih.gov

Common methods for the detosylation of N-tosylamides involve the use of reducing agents such as sodium in liquid ammonia, sodium amalgam, or samarium(II) iodide. These methods, while effective, can sometimes require harsh conditions that may not be compatible with other functional groups present in the molecule. Milder reductive cleavage conditions using reagents like lithium and a catalytic amount of naphthalene (B1677914) in THF at low temperatures have also been reported for the deprotection of N-tosylamides. google.com

The tosyl groups can also function as leaving groups in certain reactions, although this is less common for N-tosylamides compared to O-tosylates. However, under specific palladium-catalyzed conditions, the nitrogen atom of an N-tosyl anilide can act as a nucleophile in intramolecular cyclization reactions. mdpi.comnih.govresearchgate.net This reactivity opens up possibilities for the synthesis of fused bicyclic or polycyclic structures from this compound.

Directed Synthesis of Analogs and Structural Variants based on the this compound Framework

The strategic functionalization of this compound at the hydroxyl group and subsequent manipulations of the diazepane ring and its protecting groups allow for the directed synthesis of a wide range of analogs and structural variants.

Alkylation or acylation of the C6-hydroxyl group can introduce a variety of substituents, modifying the steric and electronic properties of the molecule. For instance, the hydroxyl group can be converted into a better leaving group, such as a mesylate or tosylate, to facilitate nucleophilic substitution reactions, leading to the introduction of amines, azides, or other functional groups at this position.

Furthermore, intramolecular reactions can be designed to construct fused ring systems. For example, after appropriate functionalization of the C6 position, an intramolecular cyclization onto one of the nitrogen atoms (following deprotection) or onto the aromatic ring of the tosyl group could lead to the formation of bicyclic diazepane derivatives. The synthesis of bridged 1,4-diazepane derivatives has been achieved through Schmidt reactions of corresponding ketones, suggesting a potential route for creating conformationally constrained analogs from precursors of this compound. enamine.net

The palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates to form benzodiazepine (B76468) cores highlights the potential for similar intramolecular cyclization strategies involving the N-tosyl groups of the diazepane ring. mdpi.comnih.govresearchgate.net Such approaches could be employed to synthesize novel tricyclic systems incorporating the 1,4-diazepane moiety.

Spectroscopic Characterization Techniques for 1,4 Ditosyl 1,4 Diazepan 6 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment. In 1,4-Ditosyl-1,4-diazepan-6-ol, distinct signals are expected for the various protons. google.com

The aromatic protons of the two tosyl groups typically appear in the downfield region, usually between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. libretexts.org These often present as two sets of doublets, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the tosyl groups would give rise to a sharp singlet at approximately δ 2.4 ppm. carlroth.com

The protons of the diazepane ring are more shielded and thus appear further upfield. The protons on the carbons adjacent to the nitrogen atoms are deshielded by the electronegative nitrogen and are expected in the δ 3.0-4.0 ppm range. The methine proton on the carbon bearing the hydroxyl group (C6-H) would likely appear as a multiplet in the δ 3.5-4.5 ppm region, its exact shift influenced by the hydroxyl group and the ring's conformation. The proton of the hydroxyl group itself can appear over a wide range of chemical shifts and is often a broad singlet, its position and appearance being sensitive to solvent, concentration, and temperature. The methylene (B1212753) protons of the diazepane ring will show complex splitting patterns (multiplets) due to coupling with neighboring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (tosyl) | 7.0 - 8.0 | Doublet of doublets |

| Diazepane ring (adjacent to N) | 3.0 - 4.0 | Multiplet |

| Methine (C6-H) | 3.5 - 4.5 | Multiplet |

| Methyl (tosyl) | ~2.4 | Singlet |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon atoms in different environments. libretexts.org

For this compound, the aromatic carbons of the tosyl groups would resonate in the δ 120-150 ppm region. The carbon attached to the sulfur atom and the methyl-bearing carbon would have distinct shifts within this range. The methyl carbons of the tosyl groups are expected to appear at a characteristic upfield shift of around δ 21 ppm.

The carbons of the diazepane ring would be found in the more shielded region of the spectrum. The carbons bonded to nitrogen (C2, C5, C7) would appear in the δ 40-60 ppm range. The carbon atom bearing the hydroxyl group (C6) would be deshielded by the electronegative oxygen and is anticipated to resonate in the δ 60-70 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic (tosyl) | 120 - 150 |

| Diazepane ring (adjacent to N) | 40 - 60 |

| Carbinol (C6) | 60 - 70 |

While 1D NMR provides basic structural information, advanced 2D NMR techniques are necessary to probe the complex conformational and stereochemical aspects of cyclic systems like 1,4-diazepan-6-ol (B2777928). auremn.org.bracs.org Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space interactions between protons, providing crucial data for determining the molecule's preferred conformation in solution. mdpi.com For instance, NOESY can help establish the relative orientation of the substituents on the diazepane ring.

Heteronuclear multiple bond correlation (HMBC) and heteronuclear single quantum coherence (HSQC) experiments are used to establish long-range and direct correlations, respectively, between protons and carbons, which is essential for unambiguously assigning all ¹H and ¹³C signals. mdpi.com For flexible seven-membered rings like diazepane, which can exist in various chair and boat conformations, these advanced NMR methods are indispensable for a complete structural and conformational analysis. auremn.org.br

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable structural information.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (424.53 g/mol ). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for sulfonamides is the cleavage of the C-S or S-N bonds. The loss of a tosyl radical (CH₃C₆H₄SO₂, 155 m/z) or a tolyl radical (CH₃C₆H₄, 91 m/z) is expected. Alpha-cleavage, the breaking of a C-C bond adjacent to a heteroatom, is a common fragmentation pathway for amines and can occur within the diazepane ring. libretexts.org The loss of small neutral molecules, such as water from the hydroxyl group, is also a probable fragmentation pathway.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity |

|---|---|

| 424 | [M]⁺ (Molecular Ion) |

| 269 | [M - CH₃C₆H₄SO₂]⁺ |

| 155 | [CH₃C₆H₄SO₂]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad absorption band in the region of 3550-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group, with the broadening due to hydrogen bonding. ucla.eduresearchgate.net

The presence of the two tosyl groups would be confirmed by strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The stretching vibrations of the aromatic C-H bonds would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the diazepane ring would be observed just below 3000 cm⁻¹. pressbooks.pubvscht.cz Aromatic C=C stretching vibrations would give rise to bands in the 1600-1450 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| O-H (alcohol) | 3550 - 3200 | Broad, Strong |

| Aromatic C-H | 3100 - 3000 | Medium |

| Aliphatic C-H | 2960 - 2850 | Medium to Strong |

| S=O (asymmetric stretch) | 1350 - 1300 | Strong |

| S=O (symmetric stretch) | 1170 - 1150 | Strong |

| C-N | 1250 - 1020 | Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. It provides accurate information on bond lengths, bond angles, and the conformation of the molecule.

While a crystal structure for this compound itself is not publicly available, the structure of the closely related compound, 1,4-Ditosyl-1,4-diazepane, has been determined. nih.gov In this analog, the seven-membered diazepane ring adopts a twist-chair conformation. The two tosyl groups are positioned on the nitrogen atoms, and the dihedral angle between the two benzene rings is approximately 82.88°. nih.gov

It is expected that this compound would adopt a similar ring conformation in the solid state. The hydroxyl group at the C6 position would introduce a new stereocenter and could influence the crystal packing through intermolecular hydrogen bonding. The precise orientation (axial or equatorial) of the hydroxyl group would be definitively established by an X-ray crystallographic study.

Table 5: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Computational Chemistry and Theoretical Investigations of 1,4 Ditosyl 1,4 Diazepan 6 Ol

Molecular Modeling and Conformational Analysis of the Diazepane Ring System

The seven-membered 1,4-diazepane ring is a flexible system that can adopt several low-energy conformations, including chair, boat, and twist-boat forms. nih.govnih.gov The specific conformation of a substituted diazepane is a result of the interplay between torsional strain, transannular interactions, and the steric and electronic effects of its substituents. For 1,4-Ditosyl-1,4-diazepan-6-ol, the two bulky p-toluenesulfonyl (tosyl) groups on the nitrogen atoms and the hydroxyl group at the C6 position are the primary determinants of the preferred conformation.

Molecular mechanics and quantum mechanics calculations are employed to map the potential energy surface of the diazepane ring. These calculations help identify the most stable conformers and the energy barriers between them. Studies on similar N,N-disubstituted-1,4-diazepane systems have shown that unexpected conformations, such as a twist-boat, can be stabilized by intramolecular interactions like π-stacking. nih.gov In the case of this compound, the orientation of the tosyl groups and the hydroxyl group significantly influences the conformational equilibrium. The hydroxyl group can exist in either an axial or equatorial position, leading to different hydrogen bonding possibilities and steric interactions.

Table 1: Calculated Relative Energies of this compound Conformers Note: This table presents hypothetical data based on typical computational results for diazepane systems, as specific experimental or computational studies on this exact molecule are not widely published.

| Conformer | Hydroxyl Position | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Chair | Axial | 2.5 | N1-C2-C3-N4: 65, C2-N1-C7-C6: -70 |

| Chair | Equatorial | 1.8 | N1-C2-C3-N4: 68, C2-N1-C7-C6: -75 |

| Twist-Boat | Axial | 0.5 | N1-C2-C3-N4: 55, C5-C6-C7-N1: 40 |

| Twist-Boat | Equatorial | 0.0 | N1-C2-C3-N4: 58, C5-C6-C7-N1: 45 |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are used to investigate the electronic properties of this compound. These calculations provide information on the distribution of electrons within the molecule, which is crucial for understanding its reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. The spatial distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to be localized on the electron-rich oxygen and nitrogen atoms, while the LUMO may be distributed across the tosyl groups' aromatic rings.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution. These maps highlight electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions, predicting sites for intermolecular interactions.

Table 2: Hypothetical Electronic Properties of this compound (DFT B3LYP/6-31G)*

| Property | Calculated Value | Implication |

| HOMO Energy | -6.8 eV | Site of electron donation (nucleophilic character) |

| LUMO Energy | -1.2 eV | Site of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 5.6 eV | Indicates high kinetic stability |

| Dipole Moment | 3.5 D | Suggests significant molecular polarity |

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds. For this compound, DFT calculations can predict its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, theoretical chemical shifts can be obtained. These predicted spectra can be compared with experimental data to confirm the proposed structure and assign specific signals to the corresponding atoms. tandfonline.comtandfonline.com

The accuracy of these predictions depends on the level of theory, the basis set used, and the inclusion of solvent effects. Discrepancies between calculated and experimental values can often provide deeper insights into conformational dynamics or specific intermolecular interactions in solution.

Table 3: Hypothetical Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound

| Proton | Predicted δ (ppm) | Hypothetical Experimental δ (ppm) |

| CH-OH (C6) | 4.10 | 4.05 |

| CH₂ (C5, C7) | 3.50 - 3.70 | 3.45 - 3.65 |

| CH₂ (C2, C3) | 3.20 - 3.40 | 3.15 - 3.35 |

| Ar-H (Tosyl) | 7.35, 7.70 | 7.30, 7.65 |

| CH₃ (Tosyl) | 2.45 | 2.42 |

Ligand Design and Structure-Activity Relationship (SAR) Studies using Computational Approaches

The diazepane scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govresearchgate.net Computational approaches are central to leveraging the this compound scaffold for ligand design and conducting structure-activity relationship (SAR) studies. sioc-journal.cn

Using this compound as a starting point or "hit," computational chemists can perform virtual screening and molecular docking to assess its binding affinity and mode of interaction with a specific protein target. Based on the docking results, modifications can be proposed to enhance binding. For instance, the tosyl groups could be replaced with other aromatic or heterocyclic moieties to explore different interactions within a binding pocket. The hydroxyl group at C6 provides a handle for introducing new functional groups to probe for additional hydrogen bonding or other interactions. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties of a series of analogs with their biological activity, guiding the design of more potent compounds. nih.gov

Table 4: Hypothetical SAR Study of 1,4-Diazepan-6-ol (B2777928) Analogs Guided by Computation

| Analog | Modification from Parent Compound | Predicted Docking Score (kcal/mol) | Rationale for Modification |

| 1 | Parent (this compound) | -7.5 | Baseline compound |

| 2 | Replace Tosyl with Naphthylsulfonyl | -8.2 | Increase hydrophobic interactions |

| 3 | Replace Tosyl with 4-Fluorophenylsulfonyl | -7.8 | Introduce halogen bonding potential |

| 4 | Convert C6-OH to C6-OCH₃ | -7.1 | Remove H-bond donor, increase lipophilicity |

| 5 | Convert C6-OH to C6-NH₂ | -8.5 | Introduce H-bond donor and basic center |

Cheminformatics Analysis and Database Mining for Related Heterocyclic Scaffolds

Cheminformatics tools and techniques are essential for exploring the chemical space around the 1,4-diazepan-6-ol scaffold. acs.org Large chemical databases such as PubChem, ChEMBL, and ZINC can be mined to identify commercially available or synthetically accessible compounds containing the 1,4-diazepane core or related heterocyclic systems.

Searches can be performed using various criteria, including substructure matching and similarity searching based on molecular fingerprints (e.g., Tanimoto coefficient). This allows researchers to identify compounds with similar structural features, which may possess related biological activities. This analysis can reveal trends in substitution patterns, inspire the design of new compound libraries, and help in identifying potential off-target effects. u-tokyo.ac.jp The goal is to understand the broader landscape of diazepane-containing molecules and their documented properties, providing a rich context for further research. rsc.org

Table 5: Examples of Related Heterocyclic Scaffolds Found via Database Mining

| Scaffold Name | Core Structure | Potential Application Area |

| 1,4-Benzodiazepine | Benzene (B151609) ring fused to a diazepine (B8756704) ring | CNS agents, anxiolytics nih.gov |

| Piperazine (B1678402) | Six-membered ring with two nitrogens at 1,4-positions | Antipsychotics, Antihistamines nih.gov |

| Homopiperazine (B121016) (1,4-Diazepane) | Seven-membered ring with two nitrogens at 1,4-positions | Privileged scaffold in drug discovery nih.gov |

| Imidazo[4,5-e] nih.govtandfonline.comdiazepine | Imidazole ring fused to a diazepine ring | Nucleoside analogs, antiviral agents tandfonline.comtandfonline.com |

Compound Index

Medicinal Chemistry and Biological Activity of 1,4 Ditosyl 1,4 Diazepan 6 Ol and Its Analogs

Role of Diazepanes in Modern Drug Discovery and Development

The diazepane ring system is a privileged scaffold in medicinal chemistry, meaning it is a structural framework that is frequently found in biologically active compounds. researchgate.net The seven-membered ring of diazepane provides a flexible yet stable template that can be readily functionalized, allowing for the creation of diverse chemical libraries with a wide range of pharmacological activities. scirp.org This versatility has led to the development of diazepane-containing compounds targeting various biological entities, including enzymes and receptors. benthamdirect.com

Historically, the most well-known class of diazepine-containing drugs are the benzodiazepines, which are widely used for their anxiolytic, anticonvulsant, and hypnotic properties. benthamdirect.com However, the applications of the diazepane scaffold extend far beyond this class. For instance, diazepane derivatives have been investigated as factor Xa inhibitors for anticoagulant therapy, anticancer agents, and inhibitors of the bacterial enzyme MraY, highlighting their potential in treating a broad spectrum of diseases. scirp.orgnih.govresearchgate.net The ability to modify the diazepane ring at multiple positions allows for the fine-tuning of a compound's physicochemical properties, which is a critical aspect of drug design and development. ijprajournal.com

Exploration of Potential Biological Activities of 1,4-Ditosyl-1,4-diazepan-6-ol

Given the diverse biological roles of diazepane-containing molecules, this compound could plausibly exhibit a range of biological effects. The presence of the two tosyl groups and a hydroxyl moiety provides specific chemical features that could influence its interaction with biological targets. The tosyl groups, being bulky and electron-withdrawing, can significantly impact the molecule's conformation and electronic distribution, while the hydroxyl group can participate in hydrogen bonding, a key interaction in many drug-receptor binding events.

To determine the potential biological activities of this compound, a variety of in vitro screening methods would be employed. These assays are designed to assess the compound's effects on cellular processes or specific molecular targets.

Anticancer Activity Assays: The potential of the compound to inhibit cancer cell growth could be evaluated using assays such as the trypan blue exclusion method, which measures cell viability, and the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses metabolic activity as an indicator of cell proliferation. scirp.org

Antimicrobial Activity Assays: To screen for antimicrobial properties, methods like the disk diffusion assay and the determination of the minimum inhibitory concentration (MIC) would be utilized. bohrium.com These tests would reveal if the compound can inhibit the growth of various bacterial or fungal strains. bohrium.com

Anti-inflammatory Activity Assays: The human red blood cell (HRBC) membrane stabilization method is a common in vitro assay to assess anti-inflammatory potential. bohrium.com This assay measures the ability of a compound to prevent the lysis of red blood cells, which is an indicator of its membrane-stabilizing and, by extension, anti-inflammatory properties. bohrium.com

Based on the activities of other diazepane derivatives, this compound could be a candidate for enzyme inhibition. nih.govresearchgate.net

Factor Xa Inhibition Assay: Given that some 1,4-diazepane derivatives are known to be potent inhibitors of factor Xa, a key enzyme in the coagulation cascade, it would be logical to screen this compound for similar activity. nih.gov This is typically done using a chromogenic substrate assay where the inhibition of factor Xa activity is measured by a decrease in color development. nih.gov

MraY Inhibition Assay: The bacterial enzyme MraY, involved in cell wall biosynthesis, is another potential target. researchgate.net The inhibitory activity against MraY can be assessed by measuring the inhibition of the enzymatic transfer of a radiolabeled or fluorescently tagged substrate. researchgate.net

Phosphodiesterase (PDE) Inhibition Assay: Diazepam itself has been shown to inhibit phosphodiesterase type 4 (PDE4). nih.gov Therefore, it would be pertinent to investigate whether this compound can inhibit various PDE isoforms, which are important targets in inflammatory and neurological disorders. nih.gov

The diazepane scaffold is a core component of benzodiazepines, which act on GABA-A receptors. benthamdirect.com Thus, investigating the interaction of this compound with various receptors is a logical step.

Benzodiazepine (B76468) Receptor Binding Assay: A radioligand binding assay using a labeled ligand such as [3H]-flumazenil could be employed to determine if this compound binds to the benzodiazepine site on the GABA-A receptor. nih.govsemanticscholar.org In this competitive binding assay, the ability of the test compound to displace the radioligand from the receptor is measured, and its binding affinity (Ki) can be calculated. semanticscholar.org

Serotonin (B10506) Receptor Binding Assays: Certain diazepine (B8756704) derivatives have shown high selectivity for serotonin receptors, such as the 5-HT2C receptor. acs.org Receptor binding assays using radiolabeled serotonin receptor ligands could be used to explore the affinity and selectivity of this compound for these receptors. acs.org

Structure-Activity Relationships (SAR) of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. rroij.com For this compound, the key points for structural modification would be the tosyl groups and the hydroxyl group.

The hydroxyl (-OH) group is a crucial functional group in many biologically active molecules due to its ability to act as both a hydrogen bond donor and acceptor. drugdesign.org This allows it to form strong interactions with biological targets like proteins and enzymes, which can be critical for a compound's potency and selectivity. drugdesign.org

In the context of this compound, the hydroxyl group at the 6-position of the diazepane ring represents a key pharmacophoric feature. Modification of this group would likely have a significant impact on the compound's biological profile.

Esterification or Etherification: Converting the hydroxyl group to an ester or an ether would eliminate its ability to act as a hydrogen bond donor and would increase its lipophilicity. This change could affect the compound's solubility, cell permeability, and binding affinity to its target. For example, replacing a phenolic hydroxyl group with a methoxy (B1213986) group has been shown to lead to a complete loss of biological activity in some pyrazolopyrimidines, suggesting the hydroxyl's role as a hydrogen bond donor is essential. drugdesign.org

Oxidation: Oxidation of the hydroxyl group to a ketone would change the geometry at that position from tetrahedral to trigonal planar and would introduce a hydrogen bond acceptor. This could alter the way the molecule fits into a binding pocket and its interactions with the target.

Inversion of Stereochemistry: If the carbon bearing the hydroxyl group is chiral, its stereochemistry can be critical for activity. The (R) and (S) enantiomers of a compound can have vastly different biological activities and potencies.

The table below illustrates hypothetical modifications to the hydroxyl group of this compound and the potential impact on its properties.

| Modification | New Functional Group | Potential Impact on Properties |

| Methylation | Methoxy (-OCH3) | Increased lipophilicity, loss of hydrogen bond donor capability. |

| Acetylation | Acetoxy (-OCOCH3) | Increased lipophilicity, acts as a prodrug that can be hydrolyzed back to the alcohol. |

| Oxidation | Carbonyl (C=O) | Change in geometry, introduction of a hydrogen bond acceptor. |

Influence of Tosyl Group Variations on Bioactivity

The two tosyl (p-toluenesulfonyl) groups in this compound are critical features that significantly dictate the molecule's chemical reactivity and potential biological interactions. The tosyl group is a strong electron-withdrawing group, which can reduce the basicity of the nitrogen atoms it is attached to. This modification can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as its ability to cross cell membranes and its metabolic stability.

While the primary role of tosyl groups is often as a protecting group for amines during synthesis, their influence on bioactivity cannot be understated. In the context of related heterocyclic structures, the introduction of a sulfonyl group can have a profound impact. For instance, in a study on 3,5-disubstituted 4,5-dihydro-6H-imidazo[1,5-a] researchgate.netacs.orgbenzodiazepin-6-ones, the replacement of an ester substituent at the 3-position with a p-tolylsulfonyl group resulted in a more than 100-fold reduction in affinity for both diazepam-sensitive and diazepam-insensitive benzodiazepine receptors. nih.gov This suggests that the bulky and electron-withdrawing nature of the tosyl group can be detrimental to binding at certain receptors, likely due to steric hindrance or unfavorable electronic interactions within the receptor's binding pocket.

Conversely, the sulfonyl moiety is a key structural feature in a variety of approved drugs and clinical candidates. For example, the compound CHEMBL1433867, which contains a 1,4-diazepane ring linked to an indole (B1671886) via a sulfonyl group, highlights the utility of this linker in designing compounds for potential therapeutic applications, including neurological and inflammatory diseases. ontosight.ai The specific nature of the sulfonyl group (e.g., tosyl, mesyl, or a substituted arylsulfonyl group) can fine-tune the electronic and lipophilic properties of the molecule, thereby influencing its target affinity and selectivity.

Table 1: Influence of N-Sulfonyl Group Analogs on Receptor Binding

| Scaffold | N-Sulfonyl Substituent | Target Receptor | Observed Activity |

| Imidazo[1,5-a] researchgate.netacs.orgbenzodiazepin-6-one | p-Tolylsulfonyl | Benzodiazepine Receptors (DS & DI) | >100-fold decrease in affinity nih.gov |

| 1,4-Diazepane-carboxamide | (1-ethyl-1H-indol-5-yl)sulfonyl | Not Specified | Component of a bioactive molecule ontosight.ai |

| 1,4-Diazepane | Cyclopropanesulfonyl | Not Specified | Component of a bioactive molecule smolecule.com |

This interactive table allows for the comparison of different N-sulfonyl groups and their reported effects on the biological activity of diazepane-related scaffolds.

Modulation of Diazepane Ring Substitution on Pharmacological Properties

Substitution on the 1,4-diazepane ring itself offers a rich avenue for modulating the pharmacological properties of the resulting analogs. The size, shape, and electronic nature of these substituents can influence a compound's affinity, selectivity, and pharmacokinetic profile.

A study on the synthesis and pharmacological activities of 1-alkyl-4-aryl-6-hydroxyperhydro-1,4-diazepine-2,3-diones demonstrated that variations at the N1 and N4 positions significantly impact bioactivity. researchgate.net In this series, various alkyl groups (e.g., methyl, ethyl, isopropyl, benzyl) were introduced at the N1 position, and different aryl groups (e.g., phenyl, p-tolyl, p-bromophenyl) were placed at the N4 position. Many of these compounds exhibited potent anticonvulsant activity against pentylenetetrazole-induced convulsions, with some showing a faster onset of action than the reference drug diazepam. researchgate.net Furthermore, these substitutions also led to hypotensive activity, with some analogs producing a 50-80% reduction in blood pressure. researchgate.net

In another example, structure-activity relationship (SAR) studies on a homopiperazine (B121016) (1,4-diazepane) analog of haloperidol, 4-(4-(4-chlorophenyl)-1,4-diazepan-1-yl)-1-(4-fluorophenyl)butan-1-one, revealed how modifications to the diazepane ring and its substituents affect binding to dopamine (B1211576) and serotonin receptors. nih.gov This highlights the potential to fine-tune the receptor binding profile to develop agents with desired antipsychotic properties.

The position of substitution on the diazepane ring is also crucial. A recent study on SARS-CoV-2 Mpro inhibitors explored introducing a third substituent on the diazepane ring at five different possible positions to create additional interactions within the enzyme's binding pockets. lib4ri.ch This strategy of adding new exit vectors is a common approach in lead optimization to enhance potency and selectivity.

Table 2: Effect of Diazepane Ring Substitutions on Biological Activity

| N1-Substituent | N4-Substituent | C6-Substituent | Observed Pharmacological Activity |

| Alkyl (e.g., Methyl, Benzyl) | Aryl (e.g., Phenyl, p-Tolyl) | Hydroxy | Anticonvulsant, Hypotensive researchgate.net |

| (4-fluorophenyl)butan-1-one moiety | 4-chlorophenyl | - | Dopamine & Serotonin Receptor Binding nih.gov |

| Varied (for lead optimization) | Varied (for lead optimization) | Varied (e.g., Amide) | SARS-CoV-2 Mpro Inhibition lib4ri.ch |

This interactive table summarizes the impact of different substitution patterns on the 1,4-diazepane ring on its observed pharmacological effects.

Design and Synthesis of Bioactive Analogs for Target Validation and Lead Optimization

The design and synthesis of analogs based on the 1,4-diazepane scaffold are central to validating biological targets and optimizing lead compounds into clinical candidates. The process typically begins with a "hit" compound, identified through screening, which then undergoes extensive chemical modification to improve its potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).

A modular synthetic approach is often employed for creating libraries of diazepane analogs. This allows for the efficient generation of diverse structures by combining different building blocks. rsc.org For example, a modular synthesis can involve the reaction of cyclic sulfamidates with hydroxy sulfonamides to produce a variety of piperazine (B1678402) and 1,4-diazepane scaffolds with different ring sizes and substitution patterns. rsc.org Such strategies facilitate the exploration of the chemical space around a lead compound.

In the context of lead optimization, computational methods such as molecular docking and molecular dynamics simulations are frequently used in conjunction with synthesis. acs.org For instance, in the development of SARS-CoV-2 Mpro inhibitors, researchers used in silico tools to predict which isomeric substitutions on the diazepane ring would most favorably bind to the enzyme's active site before proceeding with their synthesis. acs.org This integration of computational chemistry and high-throughput synthesis accelerates the optimization process.

The synthesis of the core 1,4-diazepan-6-ol (B2777928) structure itself can be achieved through various routes. One common method involves the cyclization of N,N'-disubstituted-1,3-diamino-2-propanols with reagents like diethyl oxalate (B1200264) to form the diazepine ring system. researchgate.net The hydroxyl group at the 6-position provides a convenient handle for further functionalization or can be a key pharmacophoric feature itself. The tosyl groups are typically introduced to protect the nitrogen atoms during these synthetic steps.

The ultimate goal of lead optimization is to develop a compound with a desirable balance of properties. This includes not only high target affinity but also good metabolic stability, oral bioavailability, and a clean safety profile. For example, in the development of 1,4-diazepane compounds as CB2 agonists, initial hits suffered from low metabolic stability, and subsequent optimization efforts focused on introducing modifications to address this liability. researchgate.net

Patent Landscape Analysis in Medicinal Chemistry of this compound and Related Scaffolds

The 1,4-diazepane scaffold is a common feature in numerous patents claiming novel compounds for a wide range of therapeutic applications, underscoring its importance in drug discovery. While patents specifically claiming this compound as a final product are not prevalent, as it is often an intermediate, patents covering its analogs and related diazepane-containing scaffolds are abundant.

A review of the patent literature reveals that diazepane derivatives are being explored for various central nervous system (CNS) disorders. For example, patents describe substituted imidazo[1,5-a] researchgate.netacs.orgdiazepines as cannabinoid receptor agonists for the treatment of pain. google.com Another recent patent application discloses novel tetrahydrobenzo[b]pyrazolo[3,4-e] researchgate.netacs.orgdiazepine compounds as oxytocin (B344502) receptor agonists for potential use in treating autism spectrum disorders. acs.org

The versatility of the diazepane scaffold extends beyond CNS targets. For instance, there are patents on 1,5-dihydrobenzo[b] researchgate.netacs.orgdiazepine-2,4-dione derivatives as inhibitors of HIV-1 capsid assembly, demonstrating their potential as antiviral agents. patsnap.com

Furthermore, patents often claim broad classes of compounds with a common diazepane core but with extensive variations in substituents. A patent for gem-disubstituted pyrrolidines, piperazines, and diazepanes covers a wide range of functional groups at different positions, aiming to protect a large chemical space for potential therapeutic development. google.com These patents often include claims on the methods of synthesis and the use of these compounds in treating specific diseases.

Table 3: Selected Patents on 1,4-Diazepane and Related Scaffolds

| Patent Number/Application | Title/Focus | Therapeutic Area | Assignee/Applicant |

| US7517874B2 | Substituted imidazo[1,5-a] researchgate.netacs.orgdiazepines and imidazo[1,5-a]pyrazines as cannabinoid receptor agonists google.com | Pain | Cara Therapeutics, Inc. |

| WO2024115660A1 | Non-peptidergic agonists of oxytocin receptor acs.org | Autism Spectrum Disorders | University de Strasbourg; Centre National de la Recherche Scientifique |

| EP3699173A1 | Gem-disubstituted pyrrolidines, piperazines, and diazepanes, and compositions and methods of making the same google.com | General Pharmaceutical | The General Hospital Corporation |

| US Patent on Triflubazam Analogs | 1,5-dihydrobenzo[b] researchgate.netacs.orgdiazepine-2,4-dione series of inhibitors of HIV-1 capsid assembly patsnap.com | HIV/AIDS | Not Specified |

This interactive table provides a snapshot of the patent landscape for 1,4-diazepane and related heterocyclic systems, illustrating the diverse therapeutic areas being explored.

Advanced Applications and Emerging Research Areas

Applications in Radiochemistry and Radiolabeling of Biomolecules

The structure of 1,4-Ditosyl-1,4-diazepan-6-ol is well-suited for applications in radiochemistry. The tosyl groups are excellent leaving groups, facilitating nucleophilic substitution reactions. This property is highly valuable for the introduction of radionuclides onto the diazepane scaffold. The core diazepane structure is a known chelating agent, capable of binding radiometals used in diagnostic imaging (like PET and SPECT) and targeted radiotherapy.

Following the removal of the tosyl protecting groups, the two nitrogen atoms of the diazepane ring, along with the hydroxyl group, can act as a tridentate ligand to coordinate with a metallic radionuclide. The rest of the molecule can be conjugated to a biomolecule (e.g., a peptide or antibody) that targets specific cells or tissues in the body, such as tumors. This would allow for the targeted delivery of radiation for imaging or therapeutic purposes. The inherent chirality of the molecule, originating from the C-6 hydroxyl group, could also influence the stability and pharmacokinetic properties of the resulting radiometal complex.

Use as Chiral Building Blocks or Ligands in Asymmetric Catalysis

Asymmetric catalysis, the synthesis of chiral compounds using chiral catalysts, is a cornerstone of modern pharmaceutical and fine chemical production. The 1,4-diazepan-6-ol (B2777928) backbone possesses an intrinsic chiral center at the C-6 position where the hydroxyl group is attached. This makes the compound an attractive chiral building block.

The general class of 1,4-diazepines and their fused-ring analogues, benzodiazepines, are known to be chiral. researchgate.net Even without a chiral center, the seven-membered diazepine (B8756704) ring is not planar and can exist as a pair of rapidly interconverting enantiomers. researchgate.net The presence of the stable stereocenter in this compound allows for its use in diastereoselective reactions to build more complex chiral molecules.

Furthermore, after the removal of the tosyl groups, the resulting chiral 1,4-diazepan-6-ol can serve as a C2-symmetric or unsymmetric chiral ligand. The two nitrogen atoms and the hydroxyl group can coordinate to a metal center, creating a chiral environment that can direct the stereochemical outcome of a catalytic reaction. Such catalysts are instrumental in producing enantiomerically pure drugs, where only one enantiomer provides the therapeutic effect while the other may be inactive or harmful. The development of new catalytic asymmetric strategies for seven-membered heterocycles is an active area of research. chemistryviews.org

Integration in Combinatorial Chemistry and Library Synthesis for Drug Discovery

Combinatorial chemistry is a technique used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. These libraries are then screened for biological activity to identify new drug leads. The this compound scaffold is an excellent candidate for library synthesis due to its multiple points of diversification.

The key functional groups that can be modified are:

The Tosyl Groups: The tosyl groups on the nitrogen atoms can be removed and replaced with a wide variety of other substituents through N-alkylation or N-acylation, introducing diverse chemical functionalities.

The Hydroxyl Group: The alcohol at the C-6 position can be oxidized to a ketone, or converted into ethers, esters, or other functional groups, further expanding the chemical space of the library.

The Aromatic Rings: The tosyl groups themselves contain phenyl rings that can be modified with different substituents to fine-tune electronic and steric properties.

This multi-faceted derivatization potential allows for the creation of a large and diverse library of diazepane-based compounds from a single core structure. Given that substituted diazepanes have been investigated as inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes, a library based on the 1,4-diazepan-6-ol core could lead to the discovery of novel therapeutic agents. nih.gov

| Diversification Point | Possible Modification | Potential Outcome |

| N1, N4 Atoms | Removal of tosyl groups and substitution with various alkyl or acyl chains. | Modulates solubility, lipophilicity, and target binding. |

| C6-OH Group | Oxidation to ketone; etherification; esterification. | Alters hydrogen bonding capacity and steric profile. |

| Tosyl Phenyl Rings | Introduction of substituents on the aromatic ring. | Fine-tunes electronic properties and potential for pi-stacking interactions. |

This interactive table summarizes the potential modification sites on the this compound scaffold for use in combinatorial library synthesis.

Potential Role in Supramolecular Chemistry or Advanced Material Science

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The structural features of this compound suggest it could be a valuable component in the design of supramolecular assemblies and advanced materials.

The key interactions it can participate in include:

Hydrogen Bonding: The hydroxyl group (-OH) is a strong hydrogen bond donor, while the oxygen atoms of the sulfonyl groups and the nitrogen atoms (after deprotection) can act as hydrogen bond acceptors.

Pi-Pi Stacking: The two aromatic tosyl groups can engage in pi-pi stacking interactions, which are crucial for the self-assembly of molecules into ordered structures like films, gels, or liquid crystals.

Host-Guest Chemistry: The seven-membered diazepane ring can act as a 'host' to bind smaller 'guest' molecules or ions within its cavity, potentially leading to applications in chemical sensing or molecular transport.

By modifying the functional groups on the scaffold, researchers could tune the self-assembly properties to create materials with specific functions. For example, incorporating photo-responsive groups could lead to light-sensitive materials, while linking multiple units together could form porous polymers for gas storage or separation.

Conclusion and Future Research Directions

Summary of Current Understanding and Key Findings Regarding 1,4-Ditosyl-1,4-diazepan-6-ol

Currently, detailed research findings exclusively on this compound are sparse. Much of the available information is extrapolated from studies on its ketone precursor, 1,4-Ditosyl-1,4-diazepan-6-one (B8340477), and the parent 1,4-diazepane ring system. The tosyl groups are understood to be robust protecting groups for the nitrogen atoms within the diazepane ring, rendering the core structure stable for further chemical manipulation. The presence of the hydroxyl group at the 6-position introduces a key functional handle for potential derivatization.

The core 1,4-diazepane structure is recognized as a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and versatile three-dimensional geometry, which make it an excellent template for developing inhibitors for various biological targets. nih.gov Derivatives of the 1,4-diazepane ring have shown a wide array of biological activities, including but not limited to antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties. semanticscholar.orgresearchgate.net

| Property | Value/Information | Source |

| Molecular Formula | C₅H₁₂N₂O | PubChem uni.lu |

| Parent Compound | 1,4-diazepan-6-ol (B2777928) | PubChem uni.lu |

| Precursor Compound | 1,4-Ditosyl-1,4-diazepan-6-one | BLDpharm bldpharm.com |

Unexplored Avenues in Synthetic Methodologies and Chemical Derivatization

The synthesis of this compound would likely involve the reduction of its corresponding ketone, 1,4-Ditosyl-1,4-diazepan-6-one. While standard reduction methodologies are presumed applicable, there is a significant opportunity to explore more efficient, stereoselective, and environmentally benign synthetic routes.

Future synthetic explorations could include:

Asymmetric Reduction: Developing catalytic asymmetric reduction methods to produce enantiomerically pure (R)- and (S)-1,4-Ditosyl-1,4-diazepan-6-ol. This is crucial as different enantiomers of a chiral drug often exhibit distinct pharmacological activities.

Novel Protecting Group Strategies: Investigating alternative protecting groups for the diazepane nitrogens that could be removed under milder conditions, thus broadening the scope for introducing sensitive functional groups.

Derivatization of the Hydroxyl Group: The hydroxyl group serves as a prime site for derivatization. Unexplored avenues include esterification, etherification, and conversion to other functional groups to create a library of novel compounds for biological screening. For instance, creating ester derivatives could modulate the compound's lipophilicity and pharmacokinetic profile.

Future Prospects in Medicinal Chemistry and Pharmaceutical Applications of Diazepane Scaffolds

The diazepine (B8756704) scaffold, particularly the 1,4-diazepine core, is a cornerstone in the development of therapeutic agents. nih.govnih.govresearchgate.net Benzodiazepines, a well-known class of drugs built on a fused diazepine ring, are widely used for their anxiolytic, sedative, and anticonvulsant effects, primarily acting on GABA-A receptors. tandfonline.commdpi.comyoutube.comnih.gov

The inherent structural features of the diazepane ring system make it an attractive scaffold for targeting a diverse range of biological entities beyond the central nervous system. semanticscholar.orgjocpr.com Recent research has highlighted the potential of diazepine-based compounds as inhibitors of bromodomains, which are implicated in cancer and inflammation. nih.gov Furthermore, derivatives of 1,4-diazepan-2-one (B1253349) have been identified as potent and selective dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. nih.gov

Future prospects for this compound and its derivatives in medicinal chemistry could involve:

Screening against Novel Targets: Evaluating a library of derivatives against a wide panel of biological targets, including kinases, proteases, and epigenetic targets.

Peptidomimetics: Utilizing the diazepane scaffold to mimic peptide secondary structures, which could lead to the development of modulators for protein-protein interactions.

Development of CNS Agents: Building upon the established success of benzodiazepines, new diazepane derivatives could be designed to have improved efficacy and side-effect profiles for treating neurological and psychiatric disorders.

Methodological Advancements for Comprehensive Characterization and Biological Evaluation

To fully elucidate the potential of this compound and its future derivatives, advanced analytical and biological evaluation methods will be indispensable.

Characterization Techniques:

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) will be essential for unambiguous structural elucidation of new derivatives.

X-ray Crystallography: Obtaining crystal structures of the compound and its complexes with biological targets can provide invaluable insights into its three-dimensional conformation and binding modes. nih.gov

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to predict molecular geometries, reactivity, and potential biological interactions, guiding synthetic efforts. ijpcbs.com

Biological Evaluation:

High-Throughput Screening (HTS): HTS assays can be used to rapidly screen libraries of diazepane derivatives against a multitude of biological targets to identify initial hits.

Mechanism of Action Studies: Once active compounds are identified, detailed biochemical and cellular assays will be necessary to determine their precise mechanism of action.

In Vivo Studies: Promising candidates will require evaluation in animal models of disease to assess their efficacy, pharmacokinetics, and safety profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。